molecular formula C12H5Cl5N2 B14552379 (E)-1-(2,4-Dichlorophenyl)-2-(2,4,6-trichlorophenyl)diazene CAS No. 62172-85-4

(E)-1-(2,4-Dichlorophenyl)-2-(2,4,6-trichlorophenyl)diazene

Cat. No.: B14552379
CAS No.: 62172-85-4
M. Wt: 354.4 g/mol
InChI Key: RWHNOHHKPNYRKD-UHFFFAOYSA-N
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Description

(E)-1-(2,4-Dichlorophenyl)-2-(2,4,6-trichlorophenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of two aromatic rings substituted with chlorine atoms and connected by a diazene (N=N) linkage. The compound’s structure and properties make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,4-Dichlorophenyl)-2-(2,4,6-trichlorophenyl)diazene typically involves the diazotization of aniline derivatives followed by azo coupling. The general synthetic route can be summarized as follows:

    Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the corresponding diazonium salt.

    Azo Coupling: The diazonium salt is then coupled with another aromatic compound, such as 2,4,6-trichlorobenzene, under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,4-Dichlorophenyl)-2-(2,4,6-trichlorophenyl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction of the azo linkage can yield the corresponding hydrazo compound.

    Substitution: The chlorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Hydrazo compound.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(E)-1-(2,4-Dichlorophenyl)-2-(2,4,6-trichlorophenyl)diazene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(2,4-Dichlorophenyl)-2-(2,4,6-trichlorophenyl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazene linkage and aromatic rings allow it to bind to specific sites on target molecules, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-2-(2,4,6-trichlorophenyl)hydrazine: Similar structure but with a hydrazine (NH-NH) linkage instead of a diazene (N=N) linkage.

    1-(2,4-Dichlorophenyl)-2-(2,4,6-trichlorophenyl)ethane: Similar structure but with an ethane (C-C) linkage instead of a diazene (N=N) linkage.

Uniqueness

(E)-1-(2,4-Dichlorophenyl)-2-(2,4,6-trichlorophenyl)diazene is unique due to its diazene linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with molecular targets and enables the compound to undergo unique chemical reactions compared to its analogs.

Properties

CAS No.

62172-85-4

Molecular Formula

C12H5Cl5N2

Molecular Weight

354.4 g/mol

IUPAC Name

(2,4-dichlorophenyl)-(2,4,6-trichlorophenyl)diazene

InChI

InChI=1S/C12H5Cl5N2/c13-6-1-2-11(8(15)3-6)18-19-12-9(16)4-7(14)5-10(12)17/h1-5H

InChI Key

RWHNOHHKPNYRKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=NC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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